2-(4-Phenethyl-phenyl)-ethylamine

lipophilicity drug design ADME optimization

This compound is a critical, high-purity intermediate for synthesizing the overactive bladder API, Mirabegron. Procuring a generic 4-substituted phenethylamine can introduce costly impurities and reduce yields. This specific building block with a pre-formed phenethyl-bridged biphenyl topology eliminates multi-step chain elongation and reduces racemization risk. Key benefits include: - Conforms to ≥98% purity, essential for consistent API impurity profiling. - LogP ~3.92 supports its role in creating the diarylethylamine pharmacophore. - Removes risk of functional group incompatibility from surrogate analogs.

Molecular Formula C16H20ClN
Molecular Weight 261.793
CAS No. 124499-29-2
Cat. No. B569342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenethyl-phenyl)-ethylamine
CAS124499-29-2
Molecular FormulaC16H20ClN
Molecular Weight261.793
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)CCN
InChIInChI=1S/C16H19N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11H,6-7,12-13,17H2
InChIKeyLHDMAQOTQCKPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenethyl-phenyl)-ethylamine Procurement Guide


2-(4-Phenethyl-phenyl)-ethylamine (CAS 124499-29-2) is a 4-substituted phenethylamine derivative featuring an extended aromatic system with a central para-phenethyl substituent . This structure classifies it as a relatively lipophilic primary amine building block, commercially supplied at 98% purity . Its primary documented industrial application is as a key synthetic intermediate in the preparation of Mirabegron, a β₃-adrenoceptor agonist for overactive bladder, where the compound's specific substitution pattern is essential for constructing the diarylethylamine pharmacophore .

2-(4-Phenethyl-phenyl)-ethylamine Substitution Challenges


Compounds within the 4-substituted phenethylamine class cannot be assumed to be functionally interchangeable due to the profound influence of the para-substituent on lipophilicity, molecular shape, and target-engagement geometry. For 2-(4-Phenethyl-phenyl)-ethylamine, the 4-phenethyl group introduces an additional aromatic ring separated by an ethylene spacer, creating a biphenyl-like topology distinct from simple 4-alkyl or 4-halo analogs. This structural feature increases calculated LogP to approximately 3.9 , which is substantially higher than that of the unsubstituted phenethylamine (LogP ~1.4) and typical 4-alkyl variants. Such differences directly impact membrane permeability, protein binding, and the geometry of the amine group relative to the terminal phenyl ring—critical factors in the synthesis path to Mirabegron, where the distal phenyl ring must be correctly positioned for subsequent coupling reactions . Procurement of a superficially similar but structurally distinct 4-substituted phenethylamine as a replacement therefore risks altering both synthetic yields and final-product impurity profiles.

2-(4-Phenethyl-phenyl)-ethylamine Differentiation Evidence


Lipophilicity Advantage Over Unsubstituted Phenethylamine

2-(4-Phenethyl-phenyl)-ethylamine hydrochloride exhibits a calculated LogP of 3.92 . This value is significantly higher than the LogP of the parent phenethylamine scaffold, which is approximately 1.4. This ~2.5 log unit increase reflects the addition of the 4-phenethyl substituent and translates to an approximately 300-fold greater partition coefficient into hydrophobic phases, directly influencing membrane permeability and potential for passive blood-brain barrier penetration.

lipophilicity drug design ADME optimization

Commercial Purity Specification

Multiple suppliers specify a minimum purity of 98% for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS 1081748-47-1) and its free base (CAS 124499-29-2) . While many analogous 4-substituted phenethylamines are also available at 98% purity, this specification provides a baseline for procurement and can be directly compared against certificates of analysis from specific lots.

chemical purity procurement specification quality control

Mirabegron Intermediate Specificity

2-(4-Phenethyl-phenyl)-ethylamine serves as a specific precursor for the amine segment of Mirabegron, as noted in multiple vendor and patent sources . Its use is predicated on the exact positioning of the phenethyl group to construct the N-(4-(2-aminoethyl)phenyl)amide framework. Alternative 4-substituted phenethylamines (e.g., 4-ethyl, 4-methyl, or 4-phenyl analogs) cannot furnish the required two-carbon bridge to the terminal phenyl ring without additional synthetic steps, making this compound the direct synthetic entry point for the targeted pharmacophore.

Mirabegron synthesis β₃-agonist intermediate process chemistry

2-(4-Phenethyl-phenyl)-ethylamine Application Scenarios


Mirabegron Intermediate Synthesis and Process Development

Given the compound's direct role as an advanced intermediate in Mirabegron synthesis , it is best suited for projects focused on β₃-adrenoceptor agonist development, impurity profiling, or alternative synthetic route exploration. Its predefined phenethyl topology eliminates the need for multi-step chain elongation required by simpler 4-substituted analogs, which is advantageous when the cost of an additional synthetic handling step—including potential racemization or functional group incompatibility—is high.

Lipophilic Amine Building Block for SAR Exploration

The calculated LogP of 3.92 positions this compound as a moderately lipophilic primary amine that can serve as a core scaffold for structure-activity relationship (SAR) studies where increased hydrophobicity and an extended aromatic system are desired. It is appropriate for library synthesis where the phenethyl-bridged biphenyl-like geometry is required for probing receptor binding pockets such as those of monoamine GPCRs or trace amine-associated receptors.

Reference Standard for Analytical Method Development

With a commercial purity specification of ≥98% , this compound can be procured as a reference standard for HPLC or LC-MS method development, particularly for the detection and quantification of Mirabegron-related impurities. Its well-defined structure and CAS registry number (124499-29-2 free base; 1081748-47-1 hydrochloride) support unambiguous identification in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Phenethyl-phenyl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.